6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

Fragment-based drug discovery Structural biology Antitubercular target engagement

Researchers seeking regiochemically defined benzimidazole building blocks often encounter isomer contamination or inert halogen handles. 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole (CAS 914637-51-7) resolves this: the C-Br bond at the 6-position enables palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling, while the remote CF₃ group avoids steric crowding. - 97% purity, MW 265.03, XLogP3-AA 3.1 - lead-like space. - Off-white powder; store at -20°C. - Global shipping from regional stock.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 914637-51-7
Cat. No. B1294255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(trifluoromethyl)-1H-benzimidazole
CAS914637-51-7
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(F)(F)F)N=CN2)Br
InChIInChI=1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14)
InChIKeySLVHWGQGUCBGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole (CAS 914637-51-7) — Procurement-Grade Physicochemical and Structural Profile


6-Bromo-4-(trifluoromethyl)-1H-benzimidazole (CAS 914637-51-7) is a heterocyclic building block belonging to the fluorinated benzimidazole class, featuring a benzimidazole core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position . The compound has a molecular weight of 265.03 g/mol, a melting point of 235–240 °C, and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity . It is supplied at 97% purity under MDL number MFCD08741395 and is primarily employed as a synthetic intermediate for further functionalization via cross-coupling chemistry .

Why 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole Cannot Be Casually Replaced by a Close Analog


In-class benzimidazole derivatives carrying halogen and trifluoromethyl substituents are not interchangeable because the precise position of the bromine atom on the benzene ring dictates both the compound's reactivity in cross-coupling reactions and its biological target engagement profile . For example, the regioisomer 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-14-5), in which the bromine and trifluoromethyl positions are swapped relative to the target compound, yields a confirmed crystal structure with Mycobacterium tuberculosis ArgF at 1.77 Å resolution (PDB 7NOS), whereas the target 6-bromo-4-CF3 isomer lacks any reported structural biology validation [1]. Similarly, substituting bromine with fluorine at the 6-position (6-fluoro-4-CF3 analog, CAS 1360936-21-5) removes the heavy halogen handle essential for Suzuki–Miyaura and Heck cross-coupling derivatization . These isomer- and halogen-dependent differences mean that selecting the wrong analog will alter synthetic reactivity, physicochemical properties, and biological readouts.

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole — Quantitative Differentiation Evidence Against Closest Analogs


Isomer-Dependent Structural Biology: ArgF Co-Crystal Structure Exists for the 4-Bromo-6-CF3 Isomer but Not for the 6-Bromo-4-CF3 Target

The regioisomer 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-14-5) yielded a high-resolution (1.77 Å) co-crystal structure with Mycobacterium tuberculosis ArgF (ornithine carbamoyltransferase), a validated target in the L-arginine biosynthetic pathway (PDB 7NOS) [1]. In contrast, no co-crystal structure or quantitative binding data is available for the target compound 6-bromo-4-(trifluoromethyl)-1H-benzimidazole against ArgF or any other protein target [1][2]. This isomer-specific structural validation demonstrates that the spatial arrangement of bromine and trifluoromethyl groups is a critical determinant of target engagement.

Fragment-based drug discovery Structural biology Antitubercular target engagement

Halogen Identity Determines Cross-Coupling Reactivity: C-Br vs. C-F at the 6-Position

The target compound bears a C-Br bond at the 6-position, which is a competent electrophilic partner in palladium-catalyzed Suzuki–Miyaura and Heck cross-coupling reactions . The corresponding 6-fluoro analog (6-fluoro-4-(trifluoromethyl)-1H-benzimidazole, CAS 1360936-21-5) contains a C-F bond that is essentially inert under standard Suzuki–Miyaura conditions, as aryl fluorides require specialized catalysts and are not considered general coupling substrates . The C-Br bond dissociation energy (~84 kcal/mol) is substantially lower than that of C-F (~126 kcal/mol), making the bromo compound the preferred choice for downstream diversification via cross-coupling [1].

Synthetic chemistry Cross-coupling Medicinal chemistry building blocks

Lipophilicity Differentiation: XLogP3-AA of 3.1 vs. 2.4 for the Non-Brominated 4-CF3 Parent

The computed lipophilicity of the target compound (XLogP3-AA = 3.1) is 0.7 log units higher than that of the non-brominated parent scaffold 4-(trifluoromethyl)-1H-benzimidazole (CAS 392-11-0; XLogP3-AA = 2.4) . The bromine atom at the 6-position increases molecular weight from 186.13 to 265.03 g/mol and adds significant hydrophobic surface area, which is expected to enhance membrane permeability and alter pharmacokinetic distribution relative to the unsubstituted parent .

Physicochemical profiling Lipophilicity ADME prediction

Regiochemical Position of Bromine Dictates Electronic Environment: 6-Br-4-CF3 vs. 5-Br-4-CF3

In the target compound, the bromine at position 6 is para to the imidazole N-1 and meta to N-3, whereas in the 5-bromo isomer (5-bromo-4-(trifluoromethyl)-1H-benzimidazole, CAS 1360962-39-5), the bromine is ortho to the trifluoromethyl group at position 4 and meta to N-1 . This positional difference alters the local electron density on the benzene ring: the 6-bromo-4-CF3 arrangement places the electron-withdrawing CF3 group adjacent to the imidazole fusion point, while the bromine is positioned farther from the CF3 group, minimizing steric and electronic clash between the two substituents . The 5-bromo-4-CF3 isomer experiences direct ortho steric and electronic interactions between bromine and CF3, which can modulate both chemical reactivity and potential biological recognition .

Regiochemistry Electronic effects Structure-property relationships

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole — Evidence-Backed Application Scenarios for Procurement Decision-Making


Suzuki–Miyaura or Heck Diversification of the 6-Position for Benzimidazole-Focused Library Synthesis

The C-Br bond at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups at this site . This is the primary synthetic use case for this compound: as a core scaffold for generating diverse benzimidazole libraries. The 6-fluoro analog cannot fulfill this role, as the C-F bond is inert under standard Suzuki–Miyaura conditions . Researchers building benzimidazole-focused compound collections for medicinal chemistry screening should select the 6-bromo derivative over the 6-fluoro or non-halogenated parent if the synthetic plan involves cross-coupling at the 6-position.

Fragment-Based Drug Discovery Targeting the L-Arginine Biosynthetic Pathway in Mycobacterium tuberculosis

The structurally validated isomer 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-14-5) has a confirmed co-crystal structure with ArgF (PDB 7NOS, 1.77 Å), demonstrating the ligandability of this enzyme [1][2]. While the target compound 6-bromo-4-CF3 lacks direct ArgF structural validation, the close structural relationship between the two isomers makes the target compound a viable alternative scaffold for exploring ArgF ligandability, particularly if the synthetic route requires the bromine at the 6-position for subsequent elaboration. Investigators should be aware that any SAR derived from the 4-bromo-6-CF3 isomer may not translate directly to the 6-bromo-4-CF3 isomer without confirmatory binding data.

Physicochemical Optimization of Lead Series Requiring Elevated Lipophilicity and Halogen-Mediated Binding

With an XLogP3-AA of 3.1 (Δ = +0.7 vs. the non-brominated 4-CF3 parent) and a molecular weight of 265.03 g/mol, the target compound occupies a favorable lipophilicity range for lead-like chemical space . The bromine atom can participate in halogen bonding with protein targets, a feature absent in the non-halogenated 4-CF3 parent (XLogP3-AA = 2.4, MW = 186.13) . This makes the target compound a suitable intermediate for medicinal chemistry programs where modulating lipophilicity and introducing halogen-bonding capability are design objectives.

Regiochemically Defined Intermediate for Agrochemical or Materials Science Applications

The unambiguous 6-bromo-4-CF3 substitution pattern, confirmed by InChI Key SLVHWGQGUCBGGP-UHFFFAOYSA-N, ensures regiochemical fidelity in subsequent synthetic steps . In contrast to the 5-bromo-4-CF3 isomer, which places bromine ortho to the trifluoromethyl group and may exhibit altered reactivity due to steric and electronic crowding, the target compound's substitution pattern keeps the bromine remote from the CF3 group . This well-defined regiochemistry is critical for applications in agrochemical synthesis or materials science where precise substitution patterns govern functional properties.

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